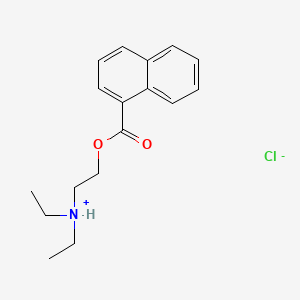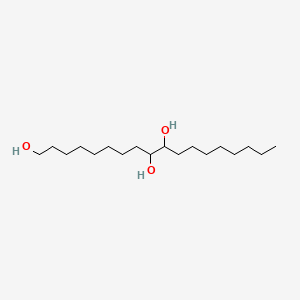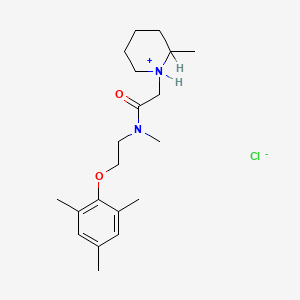
Osmium ammine-B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium ammine-B is a polyamminic electron-dense compound primarily used for the specific detection of DNA in electron microscopy. It is a Schiff-type reagent that binds to free aldehyde groups on DNA, allowing for high-resolution imaging in cytochemical studies .
Métodos De Preparación
The synthesis of osmium ammine-B involves a simpler and more reproducible method compared to its predecessor, osmium ammine. The preparation technique includes the following steps :
Acid Hydrolysis: This step involves the removal of purine bases from deoxyribose, creating free aldehyde groups.
Binding with Schiff Reagent: The free aldehyde groups react with the Schiff reagent, resulting in specifically stained DNA.
Stabilization: The reagent is stabilized to ensure it remains effective for over a year and dissolves completely in water.
Industrial production methods focus on ensuring the reagent’s stability and reproducibility, avoiding the need for reoptimization of staining conditions for each batch .
Análisis De Reacciones Químicas
Osmium ammine-B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various osmium oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common reagents used in these reactions include acids for hydrolysis and Schiff reagents for binding . The major products formed from these reactions are electron-dense complexes that are useful in electron microscopy .
Aplicaciones Científicas De Investigación
Osmium ammine-B has a wide range of applications in scientific research, including :
Chemistry: Used for specific DNA staining in electron microscopy, allowing for high-resolution imaging of DNA structures.
Biology: Facilitates the study of DNA within cells, aiding in the understanding of cellular processes and structures.
Medicine: Used in cytochemical studies to detect DNA in various medical research applications.
Industry: Employed in the production of high-resolution imaging reagents for electron microscopy.
Mecanismo De Acción
The mechanism of action of osmium ammine-B involves its binding to free aldehyde groups on DNA. This binding occurs through a Feulgen-type reaction, where acid hydrolysis removes purine bases from deoxyribose, creating aldehyde groups that react with the Schiff reagent . This reaction results in the specific staining of DNA, allowing for high-resolution imaging in electron microscopy .
Comparación Con Compuestos Similares
Osmium ammine-B is unique compared to other similar compounds due to its stability and reproducibility. Similar compounds include :
Osmium ammine: The predecessor of this compound, which had a higher failure rate in preparation.
Ruthenium ammine: Another Schiff-type reagent used for DNA staining but with different stability and reactivity properties.
Platinum ammine: Used in similar applications but with different chemical properties and reactivity.
This compound stands out due to its longer shelf life, complete solubility in water, and consistent performance in DNA staining .
Propiedades
Fórmula molecular |
H18N6Os |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
azane;osmium |
InChI |
InChI=1S/6H3N.Os/h6*1H3; |
Clave InChI |
DPKNPBGBOVYSDV-UHFFFAOYSA-N |
SMILES canónico |
N.N.N.N.N.N.[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)



![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)






